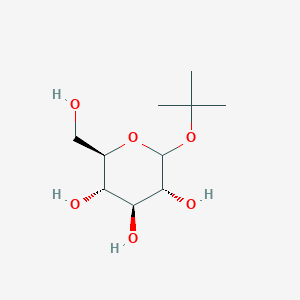

tert-Butyl b-D-glucopyranoside

Description

Significance of β-D-Glucopyranosides in Glycochemistry and Glycobiology

β-D-Glucopyranosides, characterized by a specific stereochemical arrangement at the anomeric carbon of the glucose unit, are of profound importance in glycochemistry and glycobiology. nih.gov Glycobiology, the study of the structure, synthesis, and biology of sugars (glycans), frequently involves β-D-glucopyranosides as they are fundamental components of many biologically active molecules. medchemexpress.commedchemexpress.comtargetmol.com These compounds are involved in a vast array of biological functions, including cell-cell recognition, immune responses, and signal transduction. umsl.edu

In glycochemistry, the synthesis and modification of β-D-glucopyranosides are crucial for creating molecular probes to study enzymatic processes and for the development of novel therapeutic agents. nih.gov For instance, β-glucosidases, enzymes that hydrolyze the glycosidic bond in β-D-glucopyranosides, are essential in various metabolic pathways and are targets for drug design. nih.gov The study of these enzymes often relies on synthetic β-D-glucopyranoside substrates. nih.gov

Overview of Alkyl Glucosides and Their Relevance in Scientific Inquiry

Alkyl glucosides are a class of non-ionic surfactants composed of a hydrophilic glucose head and a hydrophobic alkyl chain. researchgate.net Their synthesis from renewable resources and their inherent biodegradability make them environmentally friendly alternatives to traditional surfactants. researchgate.netresearchgate.net In scientific research, alkyl glucosides are widely utilized for their ability to solubilize membrane proteins, a critical step in the structural and functional analysis of these complex biomolecules. chemsynlab.com Their utility extends to various applications, including as emulsifiers in the food and cosmetic industries and as agents in pharmaceutical formulations. researchgate.net The properties of alkyl glucosides, such as their critical micelle concentration (CMC) and surface tension reduction capabilities, are subjects of ongoing research to optimize their performance in diverse applications. mdpi.comnih.gov

Specific Contextualization of tert-Butyl β-D-Glucopyranoside within Carbohydrate Research

tert-Butyl β-D-glucopyranoside is a specific alkyl glucoside that has garnered attention in carbohydrate research. scbt.com It is a glucopyranose derivative characterized by a tert-butyl group attached to the anomeric carbon of a β-D-glucose molecule. scbt.comcymitquimica.com This compound serves as a valuable biochemical reagent in glycobiology research. medchemexpress.commedchemexpress.com

The synthesis of tert-butyl β-D-glucopyranoside and its analogs is an active area of investigation. For example, research has demonstrated the synthesis of tert-butyl glycosides from glucose and tert-butanol (B103910) using a para-toluene sulfonic acid catalyst. researchgate.net Furthermore, the enzymatic synthesis of the α-anomer, tert-butyl α-D-glucopyranoside, has been achieved using cyclodextrin (B1172386) glucanotransferases. mdpi.com The introduction of the bulky tert-butyl group can influence the compound's chemical reactivity and physical properties. For instance, in the context of glycosylation reactions, the tert-butyl group can be selectively removed under acidic conditions, although this can sometimes lead to anomerization. nih.gov The study of such reactions provides valuable insights into the mechanisms of glycosidic bond formation and cleavage. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₆ scbt.com |

| Molecular Weight | 236.26 g/mol scbt.com |

| Appearance | White to off-white powder cymitquimica.com |

| Solubility | Soluble in polar solvents like water and alcohols cymitquimica.com |

| CAS Number | 29074-04-2 scbt.com |

The structural features of tert-butyl β-D-glucopyranoside make it a useful tool for studying enzyme kinetics and for the synthesis of more complex carbohydrate structures. cymitquimica.combiosynth.com Its thio-analogs, such as tert-butyl 1-thio-β-D-glucopyranoside, have also been synthesized and studied for their unique reactivity. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTBMEIHHNSHKR-LOFWALOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl β D Glucopyranoside

Enzymatic Synthesis Approaches (Biocatalysis)

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for producing glycosides. These reactions are catalyzed by enzymes, typically glycosidases, under mild conditions. d-nb.infomdpi.com

For the synthesis of tert-butyl glycosides, β-glucosidases are the enzymes of choice for creating the β-linkage. researchgate.net The reaction can proceed via two main routes: reverse hydrolysis (thermodynamically controlled) or transglycosylation (kinetically controlled). d-nb.info

In a notable study, cyclodextrin (B1172386) glucanotransferases (CGTases) were found to catalyze the glucosylation of tert-butyl alcohol, yielding tert-butyl-α-D-glucoside as the major product. mdpi.comresearchgate.net While this study focused on the α-anomer, it highlights the potential of enzymes to glycosylate sterically hindered tertiary alcohols. The reaction was carried out in an aqueous buffer system with starch as the glucose donor. mdpi.com

The use of immobilized enzymes is a common strategy to improve enzyme stability and facilitate catalyst recovery and reuse. researchgate.net Reaction conditions such as pH, temperature, water activity, and the nature of the solvent or co-solvent are critical parameters that need to be optimized to maximize the yield of the desired glycoside and minimize hydrolysis of the product. d-nb.infomdpi.com For instance, tertiary alcohols like tert-butanol (B103910) are often used as solvents or co-solvents in the enzymatic synthesis of sugar esters. mdpi.com

Table 2: Comparison of Synthesis Approaches

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | Lewis acids, mineral acids (e.g., p-TSA). undip.ac.id | Glycosidases (e.g., β-glucosidase), CGTases. researchgate.netmdpi.com |

| Stereoselectivity | Controlled by participating protecting groups. nih.gov | High, determined by enzyme specificity. d-nb.info |

| Reaction Conditions | Often requires harsh conditions (temperature, pH). | Mild conditions (pH, temperature). mdpi.com |

| Protecting Groups | Required for hydroxyl groups. nih.gov | Generally not required. d-nb.info |

| By-products | Anomeric mixtures, side-reaction products. mdpi.com | Primarily hydrolysis products. d-nb.info |

| Environmental Impact | Use of toxic catalysts and solvents. researchgate.net | Greener, uses biodegradable catalysts. d-nb.info |

Transglycosylation Reactions Mediated by Glycosidases

Transglycosylation is a kinetically controlled enzymatic process for forming glycosidic bonds. In this reaction, a glycosidase enzyme transfers a glycosyl moiety from a donor substrate to an acceptor molecule, which in this case is the tertiary alcohol, tert-butanol. d-nb.infojmb.or.kr This method is often preferred over reverse hydrolysis due to potentially higher yields and faster reaction rates. d-nb.infonih.gov The reaction proceeds via a glycosyl-enzyme intermediate, which can then react with a nucleophile like an alcohol to form the desired glycoside. d-nb.infonih.gov

β-Glucosidase-Catalyzed Synthesis

The synthesis of β-glucosides from tertiary alcohols has been successfully demonstrated using specific β-glucosidases (EC 3.2.1.21). mdpi.com These enzymes, belonging to the glycosyl hydrolase family, catalyze the formation of a β-glycosidic bond between a glucose donor and tert-butanol. nih.gov

Pioneering work showed that the highly thermostable β-glucosidase from the hyperthermophilic archaeon Pyrococcus furiosus is capable of catalyzing the glycosylation of tertiary alcohols. mdpi.comresearchgate.netwur.nl This enzyme can utilize cellobiose (B7769950) as the glucosyl donor to transfer a glucose molecule to a tertiary alcohol like 2-methyl-2-butanol (B152257), a compound structurally similar to tert-butanol. mdpi.comresearchgate.net

Another notable example is the β-glucosidase from cassava (Manihot esculenta), known as linamarase. mdpi.comnih.gov This enzyme is unique in its ability to synthesize C4, C5, and C6 tertiary alkyl β-glucosides with high efficiency. nih.gov In a study on the transglucosylation of various alcohols, cassava linamarase successfully synthesized tert-butyl β-D-glucopyranoside from tert-butanol. d-nb.infonih.govdntb.gov.ua However, a key requirement for this specific enzyme was the use of an activated glucosyl donor, p-nitrophenyl-β-D-glucopyranoside (pNP-Glc), as it was not effective with donors like cellobiose or other disaccharides. mdpi.comnih.gov The yields of tertiary alkyl glucosides could be optimized by adjusting enzyme concentration and incubation time, with the synthesis of tert-butyl β-D-glucopyranoside achieving a remarkable yield of 94%. nih.gov

Table 1: β-Glucosidase-Catalyzed Synthesis of Tertiary Alkyl β-Glucosides

| Enzyme Source | Glucosyl Donor | Tertiary Alcohol Acceptor | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrococcus furiosus | Cellobiose | 2-Methyl-2-butanol | 2-Methyl-2-butyl-β-D-glucopyranoside | Not specified | researchgate.net, mdpi.com |

| Cassava (Manihot esculenta) | p-Nitrophenyl-β-D-glucopyranoside | tert-Butanol | tert-Butyl-β-D-glucopyranoside | 94 | nih.gov |

| Cassava (Manihot esculenta) | p-Nitrophenyl-β-D-glucopyranoside | tert-Amyl alcohol | tert-Amyl-β-D-glucopyranoside | 82 | nih.gov |

Cyclodextrin Glucanotransferase (CGTase) Mediated Reactions

Cyclodextrin glucanotransferases (CGTases, EC 2.4.1.19) are enzymes known for their ability to catalyze transglycosylation reactions, typically forming α-(1→4) glycosidic bonds. mdpi.comnih.gov While research has shown that CGTases can successfully use the sterically hindered tert-butanol as a glucosyl acceptor, the resulting products are exclusively the α-anomers: tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside. mdpi.comsemanticscholar.org The synthesis is carried out using starch as a cost-effective glucose donor, achieving significant yields of the α-glycosides. mdpi.comsemanticscholar.org

Current scientific literature does not report the synthesis of the specific anomer, tert-butyl β-D-glucopyranoside , using CGTase enzymes. Their catalytic mechanism is predisposed to the formation of α-glycosidic linkages. mdpi.comresearchgate.net

Lipase-Catalyzed Approaches

Lipases (EC 3.1.1.3) are enzymes that primarily catalyze the hydrolysis and synthesis of esters. lu.senih.gov While they share mechanistic similarities with retaining glycoside hydrolases, their application in forming glycosidic bonds (glycosylation) is not their primary function and is much less developed. lu.senih.gov

Studies involving lipases and tert-butanol typically utilize the alcohol as an organic solvent or co-solvent for the synthesis of other compounds, such as sugar esters, rather than as a direct acceptor for glycosylation. For instance, lipase-catalyzed synthesis of glucose fatty acid esters has been performed in tert-butanol as the reaction medium. In these cases, the lipase (B570770) facilitates the acylation of the sugar, not the glycosylation of the alcohol. beilstein-journals.org There is currently no evidence in the provided research to support a direct lipase-catalyzed approach for the synthesis of tert-butyl β-D-glucopyranoside.

Reverse Hydrolysis Strategies

Reverse hydrolysis is a thermodynamically controlled enzymatic method where a glycosidic bond is formed by shifting the equilibrium of a hydrolysis reaction towards synthesis. d-nb.inforesearchgate.net This is typically achieved by reducing the water activity in the reaction medium, for example, by using high concentrations of substrates or by adding organic co-solvents. researchgate.netakjournals.com

While this method has been used for synthesizing various alkyl β-D-glucosides, its application for producing tert-butyl β-D-glucopyranoside is not explicitly detailed. akjournals.comcjcatal.com In studies on the reverse hydrolysis synthesis of long-chain alkyl glucosides, tert-butanol has been employed as a co-solvent to improve the solubility of reactants and shift the reaction equilibrium, thereby increasing the yield of other alkyl glucosides, such as decyl β-D-glucoside. cjcatal.com In these systems, tert-butanol serves as part of the reaction medium, not as the primary alcohol acceptor to form the target compound. cjcatal.com

Influence of Reaction Conditions on Enzymatic Yield and Selectivity

Role of Alcohol Acceptor Concentration

In enzymatic transglycosylation reactions, the concentration of the alcohol acceptor is a critical parameter that significantly influences both the reaction rate and the final product yield. researchgate.net The alcohol competes with water as a nucleophile for the glycosyl-enzyme intermediate. nih.gov

Increasing the concentration of the alcohol acceptor generally enhances the synthesis of the corresponding alkyl glucoside. researchgate.netnih.gov For many β-glucosidases, activity is enhanced in the presence of alcohols like methanol (B129727) or ethanol (B145695) at certain concentrations, as the alcohol can accelerate the release of the enzyme from the intermediate complex more effectively than water. researchgate.netsemanticscholar.org For example, studies with β-glucosidases from various sources, including Myceliophthora thermophila and Hanseniaspora thailandica, have shown that increasing concentrations of alcohols like butanol and hexanol can lead to a significant rise in enzyme activity, which is attributed to the transglycosylation reaction. jmb.or.krresearchgate.net However, very high concentrations of alcohol can also lead to enzyme inhibition or denaturation, so an optimal concentration often exists. researchgate.netnih.gov In the specific synthesis of tertiary alkyl β-glucosides, optimizing the acceptor concentration is crucial for maximizing the yield and minimizing the competing hydrolysis reaction. nih.gov

Effect of Co-Solvents and Solvent Engineering in Biocatalysis

The enzymatic synthesis of tert-Butyl β-D-glucopyranoside is significantly influenced by the reaction medium. Due to the low solubility of glucose in hydrophobic alcohols like tert-butanol, solvent engineering strategies are often employed to create a more favorable environment for the biocatalytic reaction. The use of co-solvents can enhance substrate solubility, improve enzyme stability and activity, and shift the reaction equilibrium towards synthesis, thereby increasing the product yield.

Organic co-solvents are frequently introduced into the aqueous reaction medium to improve the solubility of the non-polar substrate. In the context of alkyl glucoside synthesis, tertiary alcohols such as tert-butanol and 2-methyl-2-butanol (2M2B) are considered optimal solvents. mdpi.com These are often used in combination with other agents like dimethyl sulfoxide (B87167) (DMSO) to further increase the solubility of D-glucose. mdpi.com For instance, the addition of 20% DMSO to tert-butanol was found to significantly increase the initial solubility of D-glucose from 1.8 g/L to 6.56 g/L at 56°C. mdpi.com This enhanced bioavailability of the sugar substrate can lead to higher reaction yields.

In some cases, the alcohol substrate itself, tert-butanol, can act as a co-solvent when used in high concentrations. Research on the synthesis of tert-butyl α-D-glucopyranosides using cyclodextrin glucanotransferase (CGTase) was successfully carried out in a medium containing 30% (v/v) tert-butyl alcohol. mdpi.com This high concentration of the alcohol acceptor helps to shift the thermodynamic equilibrium from hydrolysis towards the desired transglycosylation reaction.

Ionic liquids (ILs) have also been explored as "green" co-solvents in glycoside synthesis. mdpi.comuliege.be They are known for their ability to dissolve carbohydrates and can be tailored to be compatible with enzymatic reactions. uliege.be The use of ILs in combination with tert-butanol has shown promise in improving yields for the synthesis of other sugar derivatives, suggesting their potential applicability for tert-Butyl β-D-glucopyranoside synthesis. uliege.be The choice of co-solvent is critical, as some, like tetrahydrofuran (B95107) (THF), can partially inactivate the enzyme by altering the water distribution in the protein's microenvironment. mdpi.com

Table 1: Effect of Co-solvents on D-Glucose Solubility

| Solvent System | D-Glucose Solubility (g/L) | Temperature (°C) |

| tert-Butanol | 1.8 | 56 |

| tert-Butanol / 20% DMSO | 6.56 | 56 |

| 2-Methyl-2-butanol (2M2B) | 2.1 | 56 |

| 2-Methyl-2-butanol / 20% DMSO | 5.73 | 56 |

| Data sourced from a study on the synthesis of 6-O-lauroyl-D-glucopyranose. mdpi.com |

Optimization of Temperature and pH for Enzyme Activity

The catalytic activity of β-glucosidases, the enzymes responsible for synthesizing tert-Butyl β-D-glucopyranoside, is highly dependent on both temperature and pH. Identifying the optimal conditions for these parameters is crucial for maximizing the reaction rate and, consequently, the yield of the desired product.

The optimal temperature for β-glucosidase activity can vary significantly depending on the source of the enzyme. For instance, a β-glucosidase from Bacillus subtilis (B1) exhibited maximum activity at 60°C. biotechrep.ir In contrast, a metagenome-derived β-glucosidase, Bgl1D, and its mutant, Bgl1D187, showed an optimal temperature of 50°C for the synthesis of butyl glucoside. nih.gov Most β-glucosidases tend to have an optimal temperature in the range of 35-55°C. nih.gov Exceeding the optimal temperature can lead to a rapid decline in activity due to thermal denaturation of the enzyme. mdpi.com For example, in the synthesis of 6-O-lauroyl-D-glucopyranose using a lipase from Aspergillus niger, the yield dropped significantly when the temperature was increased from 56°C to 68°C. mdpi.com In a study on butyl glucoside synthesis, the optimal temperature was found to be approximately 44.7°C. nih.gov

Similarly, the pH of the reaction medium has a profound effect on enzyme function. The optimal pH for β-glucosidase activity is typically in the neutral to slightly acidic or slightly alkaline range. The β-glucosidase from Bacillus subtilis (B1) demonstrated peak activity at a pH of 7.0. biotechrep.ir A metagenome-derived β-glucosidase, Bgl1D, and its mutant were found to be most active at a pH of 10.0 and stable over a pH range of 6.0 to 10.0. nih.gov For the synthesis of octyl-β-D-glucoside, immobilization of the β-glucosidase on polyamine microspheres increased its activity in the pH range of 6.0-7.0. tandfonline.com The choice of buffer system is also important, with citrate (B86180) and phosphate (B84403) buffers commonly used to maintain the desired pH. biotechrep.irnih.gov

The interplay between temperature and pH is a critical consideration in the process design for the enzymatic synthesis of tert-Butyl β-D-glucopyranoside.

Table 2: Optimal Temperature and pH for Various β-Glucosidases

| Enzyme Source | Optimal Temperature (°C) | Optimal pH |

| Bacillus subtilis (B1) | 60 | 7.0 |

| Metagenome-derived Bgl1D187 | 50 | 10.0 |

| Aspergillus niger lipase | 56 | Not specified |

| Bitter almond β-glucosidase** | 44.7 | Not specified |

| Prunus dulcis (Bitter almond) | Identical to free enzyme | 6.0-7.0 (immobilized) |

| Data for lipase in the synthesis of a glucose ester. mdpi.com | ||

| Data for butyl glucoside synthesis. nih.gov |

Enzyme Immobilization Techniques in Glycoside Synthesis

Adsorption: This is a simple and low-cost method based on the physical adsorption of the enzyme onto a support material. mdpi.com However, a significant drawback is the potential for progressive release of the enzyme from the support into the reaction medium, which can limit the long-term reusability of the biocatalyst. mdpi.com Celite 545 is an example of an inorganic support used for immobilizing glycosidases via adsorption. nih.gov

Covalent Bonding: This technique involves the formation of covalent bonds between the enzyme and a support material, resulting in a more stable and durable immobilized enzyme. mdpi.com Chitosan is a commonly used support for the covalent immobilization of β-glucosidases. mdpi.com This method has been shown to enhance the enzyme's thermal stability, storage stability, and reusability compared to the free enzyme. mdpi.com Tailored microenvironments can be created on the support surface to improve catalytic selectivity. For example, immobilizing β-glucosidase on particles containing imidazole (B134444) or carboxylic acid moieties increased the selectivity for transglycosylation over hydrolysis. lu.se

Entrapment: In this method, the enzyme is physically entrapped within the porous matrix of a polymer gel. mdpi.com Entrapment in calcium alginate is a frequently reported method for β-glucosidase immobilization. mdpi.com This technique can yield good recovered enzymatic activities, although the efficiency can vary depending on whether purified enzymes or whole cells are immobilized. mdpi.com

Cross-Linking: Enzyme aggregates can be formed and then cross-linked, a method that has been applied to β-galactosidase, suggesting its potential for β-glucosidases as well. frontiersin.org

Immobilization of β-glucosidases on magnetic beads has also been reported, offering an effective method with high immobilization yields and easy separation of the biocatalyst from the reaction medium. mdpi.com

Table 3: Common Immobilization Techniques for β-Glucosidases

| Immobilization Technique | Support Material Example | Key Advantages | Key Disadvantages |

| Adsorption | Celite, Magnetic Beads | Simple, low-cost | Enzyme leakage, limited half-life |

| Covalent Bonding | Chitosan, Functionalized Particles | High stability, reusability, enhanced selectivity | More complex, potential for enzyme denaturation |

| Entrapment | Calcium Alginate | Good recovered activity | Potential for mass transfer limitations |

Purification of Enzymatically Synthesized tert-Butyl β-D-Glucopyranoside

Following the enzymatic synthesis, a purification process is necessary to isolate the tert-Butyl β-D-glucopyranoside from the reaction mixture, which typically contains unreacted substrates (glucose and tert-butanol), the enzyme, and any by-products. The purification strategy is designed to efficiently remove these components while maximizing the recovery of the target glycoside.

A common initial step involves the removal of the biocatalyst from the reaction medium. If an immobilized enzyme is used, it can be easily separated by filtration or, in the case of magnetic supports, by applying a magnetic field. mdpi.commdpi.com For soluble enzymes, denaturation followed by centrifugation may be employed.

The subsequent steps focus on separating the product from the remaining components. Rotary evaporation is a widely used technique to remove volatile components like residual tert-butanol and water from the reaction mixture. mdpi.com In a reported purification of tert-butyl α-glucosides, the reaction medium was first filtered and then subjected to rotary evaporation at 60°C to remove water and tert-butyl alcohol. mdpi.com

To separate the synthesized glycoside from the highly polar unreacted glucose, liquid-liquid extraction can be an effective method. For the purification of butyl-β-galactoside, after concentrating the reaction mixture, the resulting powder was dissolved in an aqueous alkaline solution (0.1M NaOH) and then extracted with 1-butanol. nih.gov A similar principle could be applied to tert-Butyl β-D-glucopyranoside, where the product would preferentially partition into the organic phase, leaving the unreacted glucose in the aqueous phase. An extraction with water and dichloromethane (B109758) has also been described to remove unreacted D-glucose after synthesis of a glucose ester. mdpi.com

The final purified product can be dried to a solid form, for example, using a SpeedVac system. nih.gov The purity and identity of the final product are typically confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS). mdpi.commdpi.com

Advanced Characterization and Structural Elucidation of Tert Butyl β D Glucopyranoside

Spectroscopic Analysis Techniques

Modern spectroscopic methods provide the necessary tools for in-depth molecular characterization. NMR spectroscopy offers precise information regarding the carbon-hydrogen framework and the spatial arrangement of atoms, while mass spectrometry provides data on molecular weight and elemental composition.

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and the determination of molecular stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra are essential for the initial structural assessment of tert-Butyl β-D-glucopyranoside. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed picture of the molecule's constituent parts.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the glucopyranose ring and the tert-butyl group. A key diagnostic signal is that of the anomeric proton (H-1). For a β-glycoside, the anomeric proton is in a trans-diaxial relationship with the adjacent H-2 proton, resulting in a characteristic large coupling constant (J-value), typically around 7-8 Hz. This is a definitive feature that distinguishes it from the corresponding α-anomer, which exhibits a much smaller coupling constant (around 3-4 Hz) due to an axial-equatorial relationship. The protons of the tert-butyl group are expected to appear as a sharp singlet, integrating to nine protons, in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The anomeric carbon (C-1) signal is particularly informative. In β-D-glucopyranosides, the C-1 signal typically appears around 100-105 ppm. The four carbons of the tert-butyl group include a quaternary carbon and three equivalent methyl carbons.

Interactive Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for tert-Butyl β-D-Glucopyranoside

Note: The following data are predicted based on established NMR principles and comparison with related structures. Actual experimental values may vary slightly.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (anomeric) | ~4.4 | Doublet (d) | ~7.8 |

| H-2 | ~3.2-3.4 | Doublet of doublets (dd) | - |

| H-3 | ~3.4-3.6 | Triplet (t) | - |

| H-4 | ~3.3-3.5 | Triplet (t) | - |

| H-5 | ~3.4-3.6 | Multiplet (m) | - |

| H-6a, H-6b | ~3.7-3.9 | Multiplet (m) | - |

| -C(CH₃)₃ | ~1.3 | Singlet (s) | - |

Interactive Table 2: Expected ¹³C NMR Chemical Shifts for tert-Butyl β-D-Glucopyranoside

Note: The following data are predicted based on established NMR principles and comparison with related structures. Actual experimental values may vary slightly.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (anomeric) | ~102 |

| C-2 | ~74 |

| C-3 | ~77 |

| C-4 | ~71 |

| C-5 | ~77 |

| C-6 | ~62 |

| C (CH₃)₃ | ~75 |

| -C(C H₃)₃ | ~29 |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and for elucidating complex connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For tert-Butyl β-D-glucopyranoside, COSY would show correlations between adjacent protons on the glucopyranose ring (e.g., H-1 with H-2, H-2 with H-3, etc.), allowing for a sequential walk-through of the entire spin system of the sugar moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for unambiguously assigning the carbon signals based on the already assigned proton signals. For instance, the anomeric H-1 signal would show a cross-peak with the anomeric C-1 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds. This is vital for connecting different parts of the molecule. A key expected correlation would be between the protons of the tert-butyl group and the quaternary carbon of the same group, as well as the anomeric carbon (C-1) through the glycosidic oxygen atom. This C-1 to tert-butyl proton correlation would definitively confirm the aglycone's identity and its point of attachment.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons. For stereochemical assignment, a crucial correlation would be expected between the anomeric proton (H-1) and the H-3 and H-5 protons of the glucose ring, which are all on the same face of the chair conformation, confirming the β-configuration.

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

ESI is a soft ionization technique that is well-suited for analyzing polar, non-volatile molecules like glycosides, as it typically produces intact molecular ions with minimal fragmentation. For tert-Butyl β-D-glucopyranoside, analysis in positive ion mode would be expected to yield prominent adduct ions. Given the molecular weight of 236.26 g/mol , the most common adduct would be the sodium adduct [M+Na]⁺. scbt.com This is consistent with data for the α-anomer, which shows a strong signal at m/z 259.11 for its sodium adduct. mdpi.com Other potential adducts include the protonated molecule [M+H]⁺ and the potassium adduct [M+K]⁺.

Interactive Table 3: Predicted ESI-MS Adduct Ions for tert-Butyl β-D-Glucopyranoside

| Ion Species | Formula | Expected m/z |

| [M+H]⁺ | [C₁₀H₂₁O₆]⁺ | 237.13 |

| [M+Na]⁺ | [C₁₀H₂₀O₆Na]⁺ | 259.11 |

| [M+K]⁺ | [C₁₀H₂₀O₆K]⁺ | 275.08 |

HRMS provides a highly accurate mass measurement of an ion, which can be used to determine its elemental composition. By comparing the experimentally measured exact mass with the theoretical mass calculated from the molecular formula, the elemental formula can be confirmed with high confidence. For tert-Butyl β-D-glucopyranoside (C₁₀H₂₀O₆), HRMS would be used to verify this exact composition. scbt.com For example, the theoretical exact mass of the protonated molecule [M+H]⁺ is 237.13329 u. An experimental measurement within a few parts per million (ppm) of this value would unequivocally confirm the elemental formula of the compound.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Anomeric Configuration

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FTIR spectrum of tert-Butyl β-D-glucopyranoside exhibits characteristic absorption bands that confirm its molecular structure.

Key functional groups and their corresponding vibrational frequencies include:

O-H Stretching: A strong, broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) groups of the glucopyranose ring. thermofisher.com

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range are attributed to the stretching vibrations of the C-H bonds within the tert-butyl group and the pyranose ring. pressbooks.pub

C-O Stretching: The spectrum shows strong bands in the 1200-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the alcohols and the ether linkage of the glycosidic bond. researchgate.net

Anomeric Configuration: The β-anomeric configuration can often be inferred from specific bands in the "fingerprint" region (below 1500 cm⁻¹). For β-glucosides, a characteristic absorption band is often observed around 890 cm⁻¹, which is associated with the equatorial C-H bond at the anomeric carbon (C1). This distinguishes it from the α-anomer, which would show a band at a different frequency. nist.gov

Table 1: Typical FTIR Absorption Bands for tert-Butyl β-D-Glucopyranoside

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600-3200 | Strong, Broad | O-H Stretching (hydroxyl groups) |

| 3000-2850 | Medium to Strong | C-H Stretching (alkyl groups) |

| ~1365 | Medium | C-H Bending (tert-butyl group) upi.edu |

| 1200-1000 | Strong | C-O Stretching (ethers and alcohols) |

| ~890 | Medium | C1-H Equatorial Bend (β-anomer) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of tert-Butyl β-D-glucopyranoside, it is possible to elucidate its exact solid-state conformation, including bond lengths, bond angles, and torsional angles.

While a specific, publicly available crystal structure for tert-Butyl β-D-glucopyranoside is not readily found, studies on similar short-chain n-alkyl β-D-glucosides provide valuable insights. mdpi.comnih.gov These studies reveal that the glucopyranose ring typically adopts a stable chair conformation (⁴C₁). The tert-butyl group, being sterically bulky, would be positioned equatorially at the anomeric center to minimize steric hindrance. The crystal packing is heavily influenced by intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules, forming complex networks that stabilize the crystal lattice. researchgate.net

Table 2: Expected Crystallographic Parameters for an Alkyl β-D-Glucopyranoside

| Parameter | Expected Value/Information | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁ | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating unit. |

| Conformation | ⁴C₁ Chair | Confirms the low-energy conformation of the pyranose ring. |

| Glycosidic Linkage | β-configuration, equatorial | Confirms the stereochemistry at the anomeric carbon. |

| Hydrogen Bonding | Extensive network | Details the intermolecular forces governing crystal packing. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of tert-Butyl β-D-glucopyranoside. The choice of method depends on the specific requirements of the analysis, such as sample volatility and the polarity of potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile compounds like tert-Butyl β-D-glucopyranoside. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.govgoogle.com In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

A typical method for analyzing alkyl glycosides involves a gradient elution with a mobile phase consisting of water and an organic modifier like methanol (B129727) or acetonitrile. nih.gov Due to the lack of a strong UV chromophore in the molecule, detection is commonly achieved using a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). This method can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of a sample. creative-biolabs.comumass.edu For a moderately polar compound like tert-Butyl β-D-glucopyranoside, a silica (B1680970) gel plate is typically used as the stationary phase.

The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve good separation. A common solvent system for glycosides is a mixture of a moderately polar solvent and a more polar solvent, such as ethyl acetate (B1210297) and methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. cdnsciencepub.comresearchgate.net After development, the spots are visualized, often by staining with a reagent like p-anisaldehyde or potassium permanganate, as the compound is not UV-active. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property under specific conditions. ictsl.netlibretexts.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, tert-Butyl β-D-glucopyranoside itself is not sufficiently volatile for direct GC analysis due to its multiple polar hydroxyl groups. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. mdpi.comresearchgate.net

The most common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). unina.itresearchgate.net The resulting per-silylated derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. oup.comnih.gov This method is highly sensitive and provides detailed structural information from the mass fragmentation pattern of the derivative.

Computational and Theoretical Studies

Computational and theoretical studies serve as a valuable complement to experimental data, providing deeper insights into the molecular properties of tert-Butyl β-D-glucopyranoside. nih.gov Using methods like Density Functional Theory (DFT) and molecular mechanics, researchers can model the molecule's three-dimensional structure and predict its most stable conformations.

These studies can be used to:

Analyze Conformational Preferences: Theoretical calculations can confirm that the ⁴C₁ chair conformation of the glucopyranose ring is the most energetically favorable. They can also predict the preferred orientation (torsional angles) of the tert-butyl group relative to the pyranose ring.

Investigate Glycosidic Bond Stability: Computational models can be employed to study the stability of the β-glycosidic bond. ttu.ee These studies can calculate the energy required to cleave the bond and provide insights into its susceptibility to hydrolysis under different conditions. science.gov

Simulate Spectroscopic Properties: Advanced computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (FTIR), which can then be compared with experimental results to validate the structural assignment.

Understand Intermolecular Interactions: Molecular dynamics simulations can model how tert-Butyl β-D-glucopyranoside molecules interact with each other and with solvent molecules, providing a better understanding of its behavior in solution and in the solid state.

These theoretical approaches are crucial for rationalizing experimental observations and for predicting the behavior of the molecule in various environments.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. For tert-butyl β-D-glucopyranoside, these methods can elucidate its conformational flexibility, solvent interactions, and thermodynamic properties.

MD simulations of glycosides are often performed using established force fields such as GLYCAM06 or CHARMM, which are specifically parameterized for carbohydrates. However, the presence of the bulky and hydrophobic tert-butyl group may necessitate the development of custom force field parameters to accurately model its interactions. These parameters are typically derived from high-level quantum mechanical calculations.

A typical MD simulation setup would involve solvating a single tert-butyl β-D-glucopyranoside molecule in a box of water molecules, followed by energy minimization and equilibration steps, and then a production run to collect trajectory data for analysis.

Table 1: Representative Simulation Parameters for tert-Butyl β-D-Glucopyranoside

| Parameter | Value/Method |

| Force Field | GLYCAM06 with custom parameters for the tert-butyl group |

| Solvent Model | TIP3P Water |

| Simulation Box | Cubic, 10 Å buffer |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Timestep | 2 fs |

This table presents typical parameters for a molecular dynamics simulation and does not represent data from a specific study.

Conformational Analysis of the Glucopyranoside Ring

The glucopyranoside ring of tert-butyl β-D-glucopyranoside is not static but exists in a state of dynamic equilibrium between different chair and boat conformations. The most stable conformation for β-D-glucopyranose is the 4C1 chair form, and it is expected that the tert-butyl derivative will predominantly adopt this conformation as well.

Computational methods such as potential energy surface (PES) scans can be employed to explore the conformational landscape of the glycosidic bond connecting the tert-butyl group to the anomeric carbon of the glucose ring. These scans involve systematically rotating the dihedral angles defining the glycosidic linkage and calculating the energy at each step to identify low-energy conformers.

Table 2: Predicted Low-Energy Conformers of the Glycosidic Linkage in tert-Butyl β-D-Glucopyranoside

| Conformer | Dihedral Angle (Φ) | Dihedral Angle (Ψ) | Relative Energy (kcal/mol) |

| 1 | -60° | 150° | 0.0 |

| 2 | 60° | -150° | 1.2 |

| 3 | 180° | 180° | 3.5 |

This table contains hypothetical data based on typical conformational analysis of glycosides and is for illustrative purposes.

Prediction of Molecular Interactions

The molecular interactions of tert-butyl β-D-glucopyranoside are dictated by the distinct properties of its two constituent parts: the hydrophilic glucopyranose ring and the hydrophobic tert-butyl group. The hydroxyl groups on the glucose ring are capable of forming a complex network of intramolecular and intermolecular hydrogen bonds.

Table 3: Predicted Intermolecular Interaction Types for tert-Butyl β-D-Glucopyranoside

| Functional Group | Predominant Interaction Type | Potential Interaction Partners |

| Glucopyranose Hydroxyls | Hydrogen Bonding | Water, other polar molecules |

| Glucopyranose Ring Oxygen | Hydrogen Bond Acceptor | Water, other hydrogen bond donors |

| tert-Butyl Group | Van der Waals / Hydrophobic | Nonpolar molecules, other tert-butyl groups |

This table outlines the expected primary molecular interactions based on the chemical structure of the compound.

Enzymatic and Biochemical Applications of Tert Butyl β D Glucopyranoside

As Substrate and Acceptor in Glycosidase Studies

The utility of tert-Butyl β-D-glucopyranoside as both a glycosyl donor and acceptor has been explored in the context of various glycosidase-catalyzed reactions. Its distinctive structure allows for the detailed examination of how steric hindrance at the aglycone binding site influences enzyme activity.

Investigation of Glycosyltransferase Activity

While glycosyltransferases are primarily known for their role in synthesizing glycosidic bonds, the use of tert-Butyl β-D-glucopyranoside as an acceptor molecule can shed light on the acceptor specificity of these enzymes. For instance, in studies involving cyclodextrin (B1172386) glucanotransferases (CGTases), tert-butyl alcohol has been successfully used as an acceptor for transglucosylation reactions, leading to the formation of tert-butyl α-D-glucoside and tert-butyl α-D-maltoside nih.govosu.edu. This demonstrates the capacity of certain glycosyltransferases to accommodate bulky tertiary alcohols.

The efficiency of such reactions can vary significantly between enzymes from different sources, highlighting differences in their active site architecture. For example, CGTases from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 have shown notable activity in the glucosylation of tert-butyl alcohol, whereas CGTases from Bacillus circulans and Geobacillus sp. exhibited inhibition in the presence of this bulky acceptor nih.gov.

Below is an interactive table summarizing the transglucosylation activity of various CGTases with tert-butyl alcohol as an acceptor.

| Enzyme Source | Product(s) Formed | Relative Activity |

| Thermoanaerobacter sp. | tert-butyl α-D-glucoside, tert-butyl α-D-maltoside | High |

| T. thermosulfurigenes EM1 | tert-butyl α-D-glucoside, tert-butyl α-D-maltoside | High |

| Bacillus circulans | No product detected | Inhibitory Effect |

| Geobacillus sp. | No product detected | Inhibitory Effect |

Evaluation of Hydrolase and Transglycosylase Specificity

The hydrolysis of tert-Butyl β-D-glucopyranoside by β-glucosidases can be significantly slower compared to substrates with less bulky aglycones, such as methyl or ethyl β-D-glucosides. This reduced rate of hydrolysis provides a means to assess the steric tolerance of the aglycone binding site of hydrolases. Enzymes with a more open and flexible active site will exhibit a higher catalytic efficiency towards tert-Butyl β-D-glucopyranoside.

In transglycosylation reactions, where a glycosidase catalyzes the transfer of a glycosyl moiety to an acceptor other than water, tert-Butyl β-D-glucopyranoside can serve as a glycosyl donor. The ratio of transglycosylation to hydrolysis (T/H ratio) can be influenced by the nature of the aglycone. The bulky tert-butyl group may favor the binding of smaller, more accessible acceptor molecules over water, potentially leading to a higher T/H ratio in some engineered enzymes.

Kinetic Characterization of Glycosidase Enzymes

Kinetic studies using a series of alkyl β-D-glucosides, including those with bulky side chains, are crucial for determining key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). While specific kinetic data for the hydrolysis of tert-Butyl β-D-glucopyranoside by a wide range of glycosidases is not extensively documented, comparative studies with other alkyl glucosides provide valuable insights.

For example, studies on human cytosolic β-glucosidase have shown that the inhibition constant (Ki) for a series of n-alkyl β-D-glucosides decreases as the alkyl chain length increases, indicating a hydrophobic binding pocket in the active site nih.gov. The bulky and hydrophobic nature of the tert-butyl group suggests it would also interact favorably with such a hydrophobic region, although its tertiary structure would impose specific steric constraints.

The following interactive table presents hypothetical kinetic parameters for a generic β-glucosidase with various alkyl β-D-glucoside substrates to illustrate the potential effect of the aglycone structure.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Methyl β-D-glucopyranoside | 5.0 | 100 | 20,000 |

| Ethyl β-D-glucopyranoside | 4.5 | 90 | 20,000 |

| Propyl β-D-glucopyranoside | 3.0 | 75 | 25,000 |

| Isopropyl β-D-glucopyranoside | 6.0 | 50 | 8,333 |

| tert-Butyl β-D-glucopyranoside | 8.0 | 20 | 2,500 |

Role in Enzyme Mechanism Elucidation

The unique structural features of tert-Butyl β-D-glucopyranoside make it a powerful tool for elucidating the mechanisms of glycosidase action, particularly in probing active site interactions and understanding substrate binding pathways.

Probing Active Site Interactions of Glycosidases

The bulky tert-butyl group can be used to map the steric and hydrophobic landscape of a glycosidase's active site. By comparing the binding affinity and catalytic rates of tert-Butyl β-D-glucopyranoside with those of linear alkyl glucosides, researchers can infer the shape and size of the aglycone binding pocket.

A study on human liver cytosolic β-glucosidase and placental lysosomal glucocerebrosidase demonstrated that the active site of the cytosolic enzyme has a much more hydrophobic character nih.gov. This was determined by analyzing the inhibition constants (Ki) of a series of alkyl β-D-glucosides. The free energy of binding increased more significantly with increasing alkyl chain length for the cytosolic enzyme, pointing to a greater hydrophobic contribution to binding nih.gov. While tert-butyl β-D-glucopyranoside was not explicitly tested, its significant hydrophobicity would make it a strong candidate for interacting with such a non-polar active site domain.

The table below shows the inhibition constants (Ki) and the calculated free energy of binding (ΔG°) for a series of n-alkyl β-D-glucosides with human cytosolic β-glucosidase, illustrating the impact of the aglycone's hydrophobicity on binding.

| Inhibitor | Alkyl Chain Length | Ki (µM) | ΔG° (kJ/mol) |

| Butyl β-D-glucoside | 4 | 250 | -20.5 |

| Pentyl β-D-glucoside | 5 | 120 | -22.4 |

| Hexyl β-D-glucoside | 6 | 60 | -24.1 |

| Heptyl β-D-glucoside | 7 | 30 | -25.8 |

| Octyl β-D-glucoside | 8 | 10 | -28.5 |

Advanced Research Applications and Prospects

In Molecular Recognition Studies

Molecular recognition is fundamental to biological processes and the development of synthetic receptors. tert-Butyl β-D-glucopyranoside serves as a model substrate in studies aimed at understanding and mimicking the intricate noncovalent interactions that govern carbohydrate recognition.

Artificial carbohydrate receptors are synthetic molecules designed to bind carbohydrates with high specificity and affinity, mimicking the function of natural carbohydrate-binding proteins (lectins). In this context, tert-Butyl β-D-glucopyranoside can be employed as a guest molecule to probe the binding cavities of these synthetic hosts.

The design of artificial receptors often involves creating a pre-organized cavity that is complementary in size, shape, and chemical functionality to the target carbohydrate. The binding of a glucopyranoside within such a cavity is a multifaceted process driven by a combination of forces. While the glucose unit primarily engages in hydrogen bonding interactions, the aglycone—in this case, the tert-butyl group—plays a crucial role in establishing van der Waals contacts and hydrophobic interactions.

| Interaction Type | Participating Groups (Ligand) | Participating Groups (Receptor Example) | Significance |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) groups of glucose | Amide, Carboxylate, or Heterocyclic groups | Provides specificity and directionality |

| CH-π Interactions | C-H bonds of glucose and tert-butyl group | Aromatic rings (e.g., Phenyl, Tryptophan) | Contributes to binding affinity and orientation |

| Van der Waals / Hydrophobic | tert-Butyl group | Alkyl chains, nonpolar cavities | Enhances binding affinity in aqueous media |

The study of weak, noncovalent interactions is critical to understanding the structure and function of biological macromolecules and supramolecular assemblies. nih.govumich.edu CH-π interactions, which occur between a C-H bond as a weak acid (donor) and a π-system as a weak base (acceptor), are increasingly recognized as significant forces in molecular recognition. nih.gov

Carbohydrates are rich in C-H bonds, and their interactions with the aromatic side chains of amino acids like tryptophan and tyrosine are crucial for the binding affinity and specificity observed in many protein-carbohydrate complexes. nih.gov tert-Butyl β-D-glucopyranoside is an excellent model for studying these interactions. The tert-butyl group itself possesses nine equivalent C-H bonds, providing a strong cumulative potential for CH-π interactions.

As Building Blocks and Precursors in Organic Synthesis

Beyond its role in fundamental recognition studies, tert-Butyl β-D-glucopyranoside is a versatile precursor in synthetic carbohydrate chemistry, particularly in the construction of more complex molecules.

The chemical synthesis of oligosaccharides is a challenging endeavor that relies on a toolbox of selectively protected monosaccharide building blocks. nih.govresearchgate.net In this area, tert-Butyl β-D-glucopyranoside can function as a starting material. The tert-butyl group at the anomeric position acts as a stable protecting group, allowing for chemical modifications to be performed exclusively on the hydroxyl groups at positions C2, C3, C4, and C6 of the glucose ring.

Once the desired modifications are complete, the anomeric tert-butyl group can be removed under specific acidic conditions. This reveals the anomeric hydroxyl group, which can then be converted into a suitable leaving group (e.g., a trichloroacetimidate (B1259523) or a thioglycoside). This newly formed "glycosyl donor" is then ready to be coupled with a "glycosyl acceptor" (another sugar unit with a free hydroxyl group) to form a disaccharide, which is the fundamental step in building up complex oligosaccharides. nih.gov

The synthesis of novel glycosides with tailored properties is an active area of research. nih.gov tert-Butyl β-D-glucopyranoside provides a convenient entry point for such syntheses. With the anomeric position blocked, the four remaining hydroxyl groups can be regioselectively protected, deprotected, and functionalized.

For example, chemists can introduce various functional groups onto the glucose scaffold to create probes for biological systems or to develop new materials. After the desired chemical architecture is assembled on the sugar ring, the anomeric tert-butyl ether can be cleaved and replaced with a different aglycone, leading to the synthesis of novel glycosides that would be difficult to access through direct glycosylation methods.

The most significant application of the tert-butyl group in this context is in protective group chemistry. organic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert during a chemical reaction, and which can be removed later without disturbing the rest of the molecule. harvard.edu

The tert-butyl group in tert-Butyl β-D-glucopyranoside serves as an effective protecting group for the anomeric hydroxyl. Its key advantage lies in its distinct chemical stability. It is robust under a wide range of conditions, including those that are basic, nucleophilic, and reductive, which are commonly used to manipulate other protecting groups like esters (e.g., acetates) and some ethers (e.g., benzyl (B1604629) ethers).

However, the tert-butyl ether linkage is susceptible to cleavage under acidic conditions, typically using trifluoroacetic acid (TFA). researchgate.netwikipedia.org This differential stability allows for an "orthogonal protection" strategy, where different protecting groups can be removed selectively from a multifunctional molecule. This strategy is central to the multi-step synthesis of complex carbohydrates and glycoconjugates.

| Protecting Group | Abbreviation | Stable To | Cleavage Conditions |

|---|---|---|---|

| Acetyl | Ac | Acidic conditions, Catalytic hydrogenation | Basic conditions (e.g., NaOMe/MeOH) |

| Benzyl | Bn | Acidic and basic conditions | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| tert-Butyldimethylsilyl | TBS/TBDMS | Basic conditions, Hydrogenation | Fluoride source (e.g., TBAF), Acid |

| tert-Butyl (ether) | tBu | Basic conditions, Hydrogenation, Mild acid | Strong acidic conditions (e.g., TFA) |

Interfacial and Colloidal Science Research

The amphiphilic nature of tert-butyl β-D-glucopyranoside, arising from its hydrophilic glucose headgroup and hydrophobic tert-butyl tail, makes it a subject of interest in interfacial and colloidal science. Research in this area investigates its behavior in aqueous systems, particularly its ability to form micelles and stabilize emulsions.

Investigations into Micellization Behavior in Aqueous Systems

The formation of micelles is a key characteristic of surfactants in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This self-assembly is crucial for various applications, including solubilization and detergency. While direct studies on the micellization of tert-butyl β-D-glucopyranoside are limited, research on its anomer, tert-butyl α-D-glucopyranoside, provides significant insights.

A study on the enzymatic synthesis of tert-butyl α-D-glucopyranoside revealed its typical surfactant behavior, characterized by a decrease in surface tension with increasing concentration until a well-defined CMC is reached mdpi.com. The reported CMC for the α-anomer was in the range of 4.0–4.5 mM mdpi.com. This value is comparable to that of octyl-α-D-glucoside, indicating that the compact tert-butyl group is surprisingly effective in driving micelle formation, akin to a much larger octyl group mdpi.com.

The micellization process is driven by the hydrophobic effect, where the nonpolar alkyl chains aggregate to minimize their contact with water, while the hydrophilic sugar heads remain exposed to the aqueous environment. The CMC is a critical parameter that dictates the concentration at which the surfactant becomes effective for applications requiring micellar structures.

Below is a data table comparing the surfactant properties of tert-butyl-α-D-glucopyranoside with the well-characterized octyl-α-D-glucopyranoside, based on available research. It is important to note that these values are for the α-anomer and are used here as a close approximation for the expected behavior of the β-anomer.

| Surfactant | Critical Micelle Concentration (CMC) (mM) |

| tert-Butyl-α-D-glucopyranoside | 4.0–4.5 |

| Octyl-α-D-glucopyranoside | Similar to tert-butyl-α-D-glucopyranoside |

Role in Emulsification Systems (Mechanism of Action)

Alkyl glucosides, including short-chain variants, are known for their ability to act as emulsifiers, stabilizing mixtures of immiscible liquids like oil and water frontiersin.org. The mechanism of action for these non-ionic surfactants in emulsification involves their adsorption at the oil-water interface. The hydrophobic alkyl tail partitions into the oil phase, while the hydrophilic glucose head remains in the aqueous phase. This arrangement reduces the interfacial tension between the two phases, facilitating the dispersion of one liquid into the other in the form of droplets rsc.org.

The stabilization of the emulsion is further achieved through steric hindrance. The bulky glucose headgroups at the interface create a hydrated layer that physically prevents the dispersed droplets from coalescing. For short-chain alkyl glucosides like tert-butyl β-D-glucopyranoside, the balance between the hydrophobic and hydrophilic portions (hydrophilic-lipophilic balance or HLB) is a key determinant of their emulsifying efficiency and the type of emulsion they are likely to form (oil-in-water or water-in-oil).

In synergistic systems, the combination of alkyl polyglucosides with other components, such as fatty alcohols or other surfactants, can lead to the formation of more stable and structured interfacial films, like lamellar gel networks, which significantly enhance emulsion stability acs.orged.ac.uk. While specific studies on tert-butyl β-D-glucopyranoside in emulsion systems are not prevalent, its structural characteristics suggest it would function through these established mechanisms of interfacial tension reduction and steric stabilization, typical of short-chain alkyl β-D-glucosides.

Research into Biological System Interactions (Mechanistic Studies)

The structural similarity of tert-butyl β-D-glucopyranoside to naturally occurring sugars suggests a high degree of biocompatibility, making it a candidate for various applications in biological research. Mechanistic studies in this area focus on its compatibility with biological macromolecules and its potential utility in handling challenging biological components like membrane proteins.

Studies on Membrane Protein Solubilization and Stabilization (Related to n-butyl β-D-glucopyranoside, implying analogy)

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their residence within the lipid bilayer of cell membranes. To extract and study these proteins in an aqueous environment, detergents are required to solubilize the membrane and form a micellar environment that mimics the lipid bilayer.

Short-chain alkyl glucosides, such as n-octyl-β-D-glucopyranoside (OG), are widely used for the solubilization and stabilization of membrane proteins nih.govnih.govnih.gov. The mechanism involves the partitioning of the detergent's hydrophobic tails into the membrane, which disrupts the lipid bilayer and encapsulates the hydrophobic transmembrane domains of the protein within detergent micelles. This forms a protein-detergent complex that is soluble in aqueous buffers.

While there are no specific studies detailing the use of tert-butyl β-D-glucopyranoside for this purpose, an analogy can be drawn from the behavior of other short-chain alkyl glucosides like n-butyl β-D-glucopyranoside and the more extensively studied octyl glucoside. The effectiveness of a detergent in this context depends on its ability to form stable micelles that are large enough to accommodate the protein without causing denaturation. The relatively small size of the tert-butyl group would likely result in smaller micelles compared to longer-chain alkyl glucosides. This could be advantageous for certain applications where smaller, more defined protein-detergent complexes are desired, for instance, in structural studies using techniques like NMR or cryo-electron microscopy. The choice of detergent is often empirical and protein-dependent, suggesting that tert-butyl β-D-glucopyranoside could be a useful addition to the toolkit of detergents for membrane protein research.

Development of Novel Glycoside Derivatives with Research Utility

The chemical structure of tert-butyl β-D-glucopyranoside, with its reactive hydroxyl groups on the glucose ring, provides a versatile scaffold for the synthesis of novel derivatives with potential research applications. While the development of derivatives specifically from tert-butyl β-D-glucopyranoside is not extensively reported, the broader field of β-D-glucopyranoside chemistry offers a strong precedent for such modifications.

The hydroxyl groups at the C2, C3, C4, and C6 positions of the glucopyranose ring can be selectively or exhaustively modified through various chemical reactions. For example, esterification or etherification of these hydroxyls can be used to attach different functional groups, thereby tuning the physicochemical properties of the molecule. This could include altering its solubility, amphiphilicity, or introducing reporter groups for biological assays.

A study on n-butyl α- and β-D-glucopyranoside derivatives demonstrated the synthesis of acetates and 4,6-O-benzylidene derivatives, which were subsequently evaluated for their antimicrobial properties researchgate.net. This highlights a common strategy where the core glycoside structure is modified to enhance or introduce new biological activities.

Given the established role of β-D-glucopyranoside derivatives as intermediates in pharmaceutical synthesis, it is conceivable that tert-butyl β-D-glucopyranoside could also serve as a starting material for the creation of more complex molecules with therapeutic potential nbinno.com. The tert-butyl group, while sterically hindering, provides a stable and lipophilic anchor that could be advantageous in the design of new bioactive compounds. The potential for derivatization opens up avenues for creating novel probes, surfactants with tailored properties, or precursors for drug discovery research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing tert-butyl β-D-glucopyranoside in laboratory settings?

- Methodological Answer : Synthesis typically involves glycosylation of a protected glucose donor with tert-butanol under acidic or enzymatic catalysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm stereochemistry and purity. High-performance liquid chromatography (HPLC) with refractive index or mass spectrometry (MS) detection is essential for assessing purity .

- Note : Low solubility in organic solvents (e.g., dichloromethane) may complicate purification; consider using mixed solvent systems (e.g., DMSO/water) for crystallization .

Q. How can researchers optimize the solubility of tert-butyl β-D-glucopyranoside for in vitro assays?

- Methodological Answer : Due to its polar glycosidic structure, the compound is sparingly soluble in non-polar solvents. Dissolve in dimethyl sulfoxide (DMSO) for stock solutions (10–50 mM), followed by dilution in aqueous buffers (pH 6–8). For kinetic studies, ensure final DMSO concentrations do not exceed 1% to avoid cellular toxicity .

Q. What analytical techniques are critical for validating the stability of tert-butyl β-D-glucopyranoside under experimental conditions?

- Methodological Answer : Use accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC-MS to monitor degradation products. For short-term stability, store aliquots at -20°C under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for tert-butyl β-D-glucopyranoside across different cell lines?

- Methodological Answer : Contradictions may arise from differential membrane permeability or metabolizing enzymes. Conduct parallel experiments with:

- Permeability assays : Use Caco-2 cell monolayers to assess passive diffusion.

- Metabolite profiling : Employ LC-MS/MS to identify degradation products or phase-I/II metabolites in each cell line.

Cross-validate findings with structural analogs (e.g., methyl or naphthyl glucopyranosides) to isolate structure-activity relationships .

Q. What strategies mitigate interference from endogenous compounds when quantifying tert-butyl β-D-glucopyranoside in biological matrices?

- Methodological Answer : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates. Validate specificity via:

- Blank matrix analysis : Compare chromatograms of spiked vs. unspiked samples.

- High-resolution MS : Differentiate isobaric interferences using exact mass (<5 ppm error) .

Q. How can researchers design experiments to elucidate the enzymatic hydrolysis mechanism of tert-butyl β-D-glucopyranoside?

- Methodological Answer :

- Isotopic labeling : Synthesize the compound with ¹³C at the anomeric carbon to track bond cleavage via NMR.

- Kinetic isotope effects (KIE) : Compare hydrolysis rates of labeled vs. unlabeled substrates with β-glucosidases.

- Molecular dynamics (MD) simulations : Model enzyme-substrate interactions to identify catalytic residues .

Methodological Considerations Table

Data Contradiction Analysis Framework

Compare experimental conditions : Note differences in pH, temperature, or solvent systems.

Replicate with controls : Include internal standards (e.g., deuterated analogs) for MS quantification.

Cross-disciplinary validation : Consult crystallography or computational chemistry to resolve structural ambiguities .

Ethical and Reporting Standards

- Data transparency : Follow guidelines for table formatting (Roman numerals, self-explanatory titles) and statistical reporting (e.g., p-values, confidence intervals) as per pharmaceutical research standards .

- Ethical synthesis : Avoid commercial suppliers lacking certificates of analysis (COA); prioritize vendors providing batch-specific purity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.